6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine core. Its structure includes a 4-methoxyphenethyl group at position 6 and an o-tolyl (ortho-methylphenyl) substituent at position 3. These moieties influence its electronic, steric, and solubility properties, making it a candidate for pharmaceutical exploration, particularly in metabolic or inflammatory disorders .
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-3-4-6-17(14)20-19-18(23-22(27)24-20)13-25(21(19)26)12-11-15-7-9-16(28-2)10-8-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKQMTSYBMZQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo cyclization and condensation reactions under controlled conditions. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, materials, or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Position 4 : Electron-donating groups (e.g., o-tolyl, 4-hydroxyphenyl) enhance π-π stacking in receptor binding, while electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity .
- Position 6 : Bulky alkyl/aryl groups (e.g., 4-methoxyphenethyl, benzyl) improve lipophilicity and membrane permeability compared to smaller substituents (e.g., methoxyphenyl) .
Biological Activity
The compound 6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The structural features include a pyrrolo[3,4-d]pyrimidine core substituted with a methoxyphenethyl group and an o-tolyl group. These substitutions are likely to influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study evaluated various pyrrolo[3,4-d]pyrimidine derivatives against human colon cancer cell lines. The results showed that specific analogs demonstrated over 70% inhibition of cell growth at concentrations below 20 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Target Pathogens : Research has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Inhibition Data : In high-throughput screening assays, related compounds displayed MIC values ranging from 6.3 µM to 23 µM against M. tuberculosis, suggesting potential for further development as an antibacterial agent .
Neuropharmacological Effects
Emerging evidence suggests that pyrrolo[3,4-d]pyrimidines may exhibit neuropharmacological effects:
- CNS Activity : Some derivatives have been tested for their ability to modulate neurotransmitter systems, particularly in models of anxiety and depression.
- Research Findings : Preliminary studies indicate that certain analogs may enhance serotonergic activity, although more detailed investigations are required to elucidate these effects.
Data Table: Biological Activity Summary
| Activity Type | Target/Pathogen | Mechanism/Effect | IC50/MIC (µM) |
|---|---|---|---|
| Anticancer | Human Colon Cancer Cells | Induction of apoptosis | <20 |
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of bacterial growth | 6.3 - 23 |
| Neuropharmacological | CNS Models | Modulation of serotonergic activity | TBD |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with barbituric acid derivatives and substituted phenols or benzyl halides. Key steps include cyclization to form the pyrrolo[3,4-d]pyrimidine core and subsequent functionalization (e.g., alkylation or aryl coupling). Reaction conditions such as solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalysts (e.g., Pd for cross-coupling) critically impact yield and purity . Table 1: Example Synthesis Parameters
| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Barbituric acid, 4-methoxyphenethyl bromide | DMF | K₂CO₃ | 100 | 65–70 |
| 2 | Intermediate, o-tolyl boronic acid | THF | Pd(PPh₃)₄ | 80 | 50–55 |
Q. How is structural characterization performed for this compound?
- Methodological Answer: Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For crystallinity assessment, X-ray diffraction resolves the fused bicyclic system and torsion angles. High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~420–450 g/mol). IR spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches .
Q. What are the key functional groups influencing reactivity?
- Methodological Answer: The 4-methoxyphenethyl group enhances lipophilicity, while the o-tolyl moiety sterically hinders electrophilic substitution. The diketone (2,5-dione) participates in nucleophilic additions (e.g., with amines or hydrazines) for derivatization .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways or predict bioactivity?
- Methodological Answer: Apply density functional theory (DFT) to model transition states for cyclization or cross-coupling steps. Use molecular docking to predict binding affinity with targets (e.g., kinases or GPCRs) based on the compound’s conformational flexibility. Tools like Gaussian or AutoDock integrate with experimental data to refine synthetic routes .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer: Conduct dose-response assays to clarify EC₅₀/IC₅₀ variability. Use metabolomic profiling to identify off-target interactions. For example, inconsistent enzyme inhibition data may arise from assay conditions (pH, co-solvents). Validate findings via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. How does substituent variation affect structure-activity relationships (SAR)?
- Methodological Answer: Design a focused library with modified aryl/alkyl groups (e.g., replacing o-tolyl with fluorophenyl). Test derivatives for potency shifts in target assays (e.g., kinase inhibition). Statistical QSAR models (e.g., CoMFA) correlate substituent electronic/hydrophobic parameters with activity .
Q. What advanced techniques characterize degradation pathways or stability?
- Methodological Answer: Perform accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring. Use LC-MS/MS to identify degradation products (e.g., hydrolyzed dione or demethylated methoxy groups). Forced degradation (acid/base/oxidative stress) reveals susceptibility hotspots .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer: Compare reaction scales (micro vs. bulk) and purification methods (column chromatography vs. recrystallization). For example, yields drop at >10 mmol due to byproduct accumulation. Reproduce under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .
Q. Why do solubility profiles vary in different solvents?
- Methodological Answer: Solubility depends on crystallinity (amorphous vs. crystalline forms). Use hot-stage microscopy to monitor polymorph transitions. Co-solvents (e.g., PEG-400) or salt formation (e.g., HCl adducts) improve aqueous solubility for in vivo studies .
Experimental Design Considerations
Q. How to design a DOE (Design of Experiments) for process optimization?
- Methodological Answer:
Use Box-Behnken or central composite designs to vary factors: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Analyze responses (yield, purity) via ANOVA. For example, a 3-factor, 3-level design reduces experiments from 27 to 15 while identifying interactions (e.g., X₁×X₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
